molecular formula C24H24O6 B041114 Nigrolineaxanthone V CAS No. 864516-31-4

Nigrolineaxanthone V

Cat. No. B041114
CAS RN: 864516-31-4
M. Wt: 408.4 g/mol
InChI Key: OCYZJBDJUYIHMM-UHFFFAOYSA-N
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Description

Nigrolineaxanthone V is a natural xanthone found in the fruits of Garcinia mangostana L . It is a yellow powder and its quality is confirmed by HPLC, NMR & MS .


Molecular Structure Analysis

The molecular formula of Nigrolineaxanthone V is C24H24O6 . It has a xanthone skeleton, which is suggested by its UV absorptions at 310, 246, and 210 nm .


Chemical Reactions Analysis

While specific chemical reactions involving Nigrolineaxanthone V are not detailed in the searched resources, xanthones in general are known for their wide range of bioactivities, including anticancer, anti-oxidative, antimicrobial, antidiabetic, antiviral, and anti-inflammatory effects .


Physical And Chemical Properties Analysis

Nigrolineaxanthone V is a yellow powder . More specific physical and chemical properties such as melting point, density, and solubility are not provided in the searched resources.

Scientific Research Applications

Anticancer Activity

Nigrolineaxanthone V, like many other xanthones, has been studied for its potential anticancer properties. Xanthones are known to exhibit a range of bioactivities, including the ability to induce apoptosis in cancer cells, inhibit cell proliferation, and prevent tumor angiogenesis. The specific mechanisms by which Nigrolineaxanthone V exerts its anticancer effects may include the modulation of various signaling pathways involved in cell cycle regulation and apoptosis .

Antioxidative Effects

The antioxidative capabilities of Nigrolineaxanthone V are significant due to its phenolic structure, which can donate electrons to neutralize free radicals. This property is crucial in preventing oxidative stress, which can lead to cellular damage and is associated with numerous diseases, including neurodegenerative disorders and aging .

Antimicrobial Properties

Research has indicated that Nigrolineaxanthone V possesses antimicrobial activities, which could be beneficial in the development of new antibiotics or antiseptic agents. Its effectiveness against a spectrum of microbial pathogens could be attributed to its ability to disrupt microbial membranes or interfere with essential bacterial enzymes .

Antidiabetic Potential

Xanthones, including Nigrolineaxanthone V, have shown promise in antidiabetic research. They may exert their effects by enhancing insulin sensitivity, modulating glucose uptake, and regulating lipid metabolism. These actions can help in managing blood sugar levels and preventing complications associated with diabetes .

Antiviral Applications

The antiviral activity of Nigrolineaxanthone V is another area of interest, particularly in the inhibition of virus replication and assembly. Its structural features may allow it to bind to viral proteins, thereby hindering the life cycle of various viruses and offering a potential route for antiviral drug development .

Anti-Inflammatory Uses

Nigrolineaxanthone V has demonstrated anti-inflammatory effects, which are highly relevant in the treatment of chronic inflammatory diseases. By inhibiting the production of pro-inflammatory cytokines and modulating inflammatory pathways, it can contribute to the alleviation of inflammation-related symptoms and conditions .

Future Directions

Xanthones, including Nigrolineaxanthone V, have drawn more and more attention in recent years due to their wide range of bioactivities . Future research may focus on further elucidating the bioactivities and potential applications of Nigrolineaxanthone V and other xanthones.

properties

IUPAC Name

7,12-dihydroxy-9-methoxy-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-b]xanthen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O6/c1-12(2)6-7-14-17(28-5)11-16(25)18-19(26)15-10-13-8-9-24(3,4)30-21(13)20(27)23(15)29-22(14)18/h6,8-11,25,27H,7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYZJBDJUYIHMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=C(C2=C1OC3=C(C2=O)C=C4C=CC(OC4=C3O)(C)C)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nigrolineaxanthone V

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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